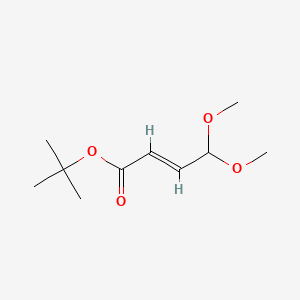

tert-butyl(2E)-4,4-dimethoxybut-2-enoate

Description

tert-Butyl(2E)-4,4-dimethoxybut-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group and two methoxy substituents at the 4-position of the but-2-enoate backbone. The (2E) stereochemistry defines the trans configuration of the double bond, influencing its reactivity in conjugate addition and cycloaddition reactions. This compound is commonly employed in organic synthesis as a dienophile or Michael acceptor due to its electron-deficient double bond, which is polarized by the electron-withdrawing ester and methoxy groups.

Properties

Molecular Formula |

C10H18O4 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

tert-butyl (E)-4,4-dimethoxybut-2-enoate |

InChI |

InChI=1S/C10H18O4/c1-10(2,3)14-8(11)6-7-9(12-4)13-5/h6-7,9H,1-5H3/b7-6+ |

InChI Key |

ZILGJJHJWHTBNJ-VOTSOKGWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(OC)OC |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2E)-4,4-dimethoxybut-2-enoate can be achieved through various methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2E)-4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethoxybutanoic acid, while reduction with lithium aluminum hydride can produce 4,4-dimethoxybutanol.

Scientific Research Applications

tert-Butyl(2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(2E)-4,4-dimethoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl(2E)-4,4-dimethoxybut-2-enoate to related esters are highlighted below.

Substituent Effects: Ester Groups

The tert-butyl group significantly impacts solubility and crystallization behavior. For example, tert-butyl esters often exhibit lower polarity, making them less soluble in polar solvents than ethyl analogs .

Substituent Effects: Butenoate Chain Modifications

Isomerism and Spectral Data

Ethyl 2-iodo-4,4-dimethoxybut-2-enoate () exists as a 7:3 Z:E isomeric mixture. The tert-butyl analog’s bulkier ester group likely reduces isomerization flexibility, favoring a single stereoisomer in synthesis. Key NMR differences include:

- Z isomer : Downfield shifts for vinyl protons (δ 7.23 ppm) due to deshielding from the iodine substituent.

- E isomer : Upfield shifts (δ 6.70 ppm) owing to reduced steric clash between substituents .

Biological Activity

tert-butyl(2E)-4,4-dimethoxybut-2-enoate is an organic compound that has garnered attention in the fields of organic synthesis and biological research. Its unique structure, characterized by a tert-butyl group and two methoxy groups attached to a butenoate moiety, suggests potential bioactivity. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the esterification of 4,4-dimethoxybut-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction is usually conducted under reflux conditions to facilitate the removal of water and drive the reaction toward completion. Alternative methods include using tert-butyl hydroperoxide and benzyl cyanide in a one-pot reaction under metal-free conditions.

The biological activity of this compound can be attributed to its interactions with various molecular targets. The compound undergoes several types of reactions:

- Oxidation : It can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : Reduction reactions can convert the ester group into alcohols.

- Substitution : The methoxy groups can be replaced with other functional groups under specific conditions.

These transformations suggest that the compound may influence metabolic pathways and enzyme interactions, making it a candidate for further biological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies

Several studies have investigated compounds structurally related to this compound:

- Study on Antioxidant Activity : A study examining the antioxidant properties of methoxy-substituted compounds found that they effectively scavenged free radicals and reduced oxidative damage in cellular models . This highlights the potential for this compound to serve as a protective agent against oxidative stress.

- Enzyme Interaction Study : Research into similar esters has shown their ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures were found to inhibit lipoxygenase activity, suggesting that this compound might also exhibit similar inhibitory effects on key enzymes involved in inflammatory responses .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Tert-butyl ester with additional functional groups | Antioxidant and anti-inflammatory |

| tert-butyl 4-(3-methylphenyl)benzoate | Tert-butyl ester with aromatic substitution | Enzyme inhibition and antioxidant |

This table illustrates how variations in structure can influence biological activity, emphasizing the need for further research into this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.